3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
Description
The compound 3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a structurally complex benzamide derivative featuring:
- A 3,4,5-trimethoxy-substituted benzamide core, contributing electron-rich aromatic character.
- A tetrahydroisoquinoline moiety, a bicyclic structure common in alkaloids and CNS-targeting molecules.
- A thiophene-ethyl linker, introducing sulfur-based π-electron systems and conformational flexibility.
The methoxy groups enhance solubility, while the tetrahydroisoquinoline and thiophene moieties may facilitate receptor interactions .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-29-21-13-19(14-22(30-2)24(21)31-3)25(28)26-15-20(23-9-6-12-32-23)27-11-10-17-7-4-5-8-18(17)16-27/h4-9,12-14,20H,10-11,15-16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETGQOLKDFEBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dihydroisoquinoline moiety: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the thiophene ring: This step may involve a cross-coupling reaction such as Suzuki or Stille coupling.
Attachment of the trimethoxybenzamide group: This can be done through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below contrasts the target compound with structurally related benzamide derivatives and heterocyclic analogs:
Key Research Findings and Contrasts
Electron-Rich vs. Electron-Deficient Aromatic Systems
- The target compound's 3,4,5-trimethoxybenzamide core is electron-rich, enhancing hydrogen-bonding capacity and solubility. In contrast, diflufenican’s halogenated aryl groups (2,4-difluorophenyl, trifluoromethylphenoxy) increase lipophilicity, favoring membrane penetration in herbicidal applications .
- 1,2,4-triazole derivatives (e.g., compounds [7–9]) feature electron-deficient sulfonyl and C=S groups, which may enhance interactions with metal ions or thiol-containing enzymes .
Heterocyclic Moieties and Bioactivity
- This contrasts with pyroquilon, a pyrroloquinoline antifungal agent, where the ketone and fused ring system disrupt fungal melanin biosynthesis .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The compound is typically synthesized via nucleophilic substitution and condensation reactions. Critical steps include:
- Formation of the tetrahydroisoquinoline moiety through cyclization of phenethylamine derivatives under acidic conditions .
- Coupling of the thiophene-2-ethyl group using Gewald reaction analogs or thiophene carbaldehyde intermediates .
- Final benzamide formation via amide bond coupling between 3,4,5-trimethoxybenzoic acid derivatives and the amine-functionalized intermediate . Key Reaction Conditions :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Tetrahydroisoquinoline synthesis | Ethanol/Glacial AcOH | None | Reflux | 60–75 |
| Thiophene coupling | 1,4-Dioxane | Acetic acid | RT to 80°C | 45–65 |
| Amide bond formation | DCM/DMF | EDC/HOBt | 0–25°C | 70–85 |
Q. What purification and characterization techniques are essential for ensuring compound integrity?
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water mixtures) are standard .
- Characterization :
- NMR (1H/13C): Confirms regiochemistry of methoxy groups and amide bond formation .
- HPLC : Purity >95% (C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Lowering reaction temperatures during amide coupling reduces racemization (0–5°C) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps .
- Catalyst Screening : Using HATU instead of EDC/HOBt improves coupling efficiency (yield increase: 10–15%) .
Q. What strategies resolve discrepancies in reported biological activity data?
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests to confirm target specificity .
- Metabolic Stability Studies : Assess compound degradation in microsomal preparations to differentiate intrinsic activity vs. pharmacokinetic effects .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions with biological targets, reconciling SAR contradictions .
Q. How do structural modifications influence pharmacological activity?
A structure-activity relationship (SAR) study reveals:
| Modification Site | Effect on Activity | Mechanism Insight |
|---|---|---|
| Methoxy groups (3,4,5-) | Increased lipophilicity → Enhanced membrane permeability | LogP reduction by 0.5–1.0 |
| Thiophene substitution | π-Stacking with aromatic residues in target enzymes | IC50 improvement (2–5 µM) |
| Tetrahydroisoquinoline | Rigid scaffold enhances binding pocket complementarity | ΔG binding: −8.5 kcal/mol |
Q. What are the compound’s stability profiles under varying storage conditions?
- Thermal Stability : Degrades >10% at 40°C over 30 days (TGA data) .
- Photostability : Protect from light; UV exposure causes thiophene ring oxidation .
- Solution Stability : Store in anhydrous DMSO at −20°C; aqueous buffers (pH 7.4) induce hydrolysis (t1/2: 48 hr) .
Q. How does the compound interact with biological targets at the molecular level?
- Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., CDK2), confirmed by X-ray crystallography .
- Receptor Antagonism : Blocks serotonin receptors (5-HT2A) via hydrophobic interactions with transmembrane domains .
- Proteomic Profiling : SILAC-based assays identify off-target effects on tubulin polymerization .
Methodological Considerations
- Contradiction Analysis : Use dose-response curves (EC50 vs. IC50) to differentiate cytotoxic vs. target-specific effects .
- Synthetic Scalability : Pilot-scale reactions (1–5 mmol) require inert atmospheres (N2/Ar) to prevent oxidation of thiophene groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
